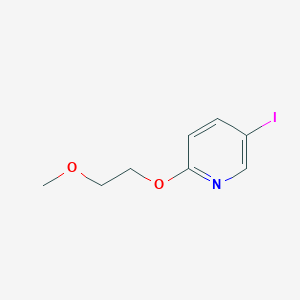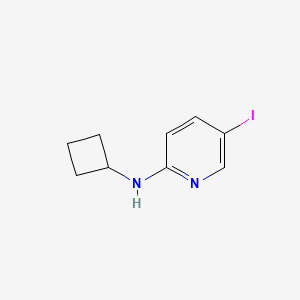
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines It features a Boc-protected tetrahydropyridine ring attached to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline typically involves the following steps:
Protection of the amine group: The starting material, 4-pyridylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming 1-Boc-4-pyridylamine.
Reduction: The protected pyridylamine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a tetrahydropyridine ring.
Substitution: The resulting 1-Boc-1,2,3,6-tetrahydro-4-pyridylamine is then reacted with 3-bromoaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized back to the pyridine ring under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Reduction: 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylamine.
Substitution: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-nitroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-chloroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-fluoroaniline
Uniqueness
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is unique due to the presence of the methylaniline moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-7,11H,8-10,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIUBSLZPUMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














